

# Technical Guide to the Safety Profile of Artesunate-d4

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## Compound of Interest

Compound Name: Artesunate-d4

Cat. No.: B602573

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for **Artesunate-d4**, an isotopically labeled version of the potent antimalarial compound Artesunate. The information is compiled from various Safety Data Sheets (SDS), toxicological studies, and regulatory guidelines to assist researchers and drug development professionals in the safe handling and evaluation of this compound.

## Hazard Identification and Classification

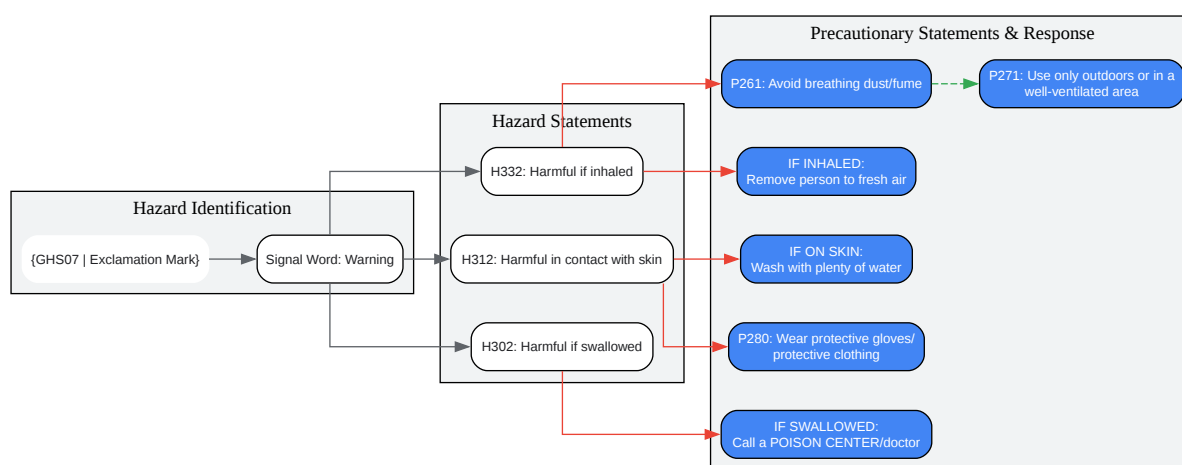
**Artesunate-d4** is classified as a hazardous substance. The primary routes of exposure are oral ingestion, dermal contact, and inhalation. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **Artesunate-d4** presents the following hazards:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[\[1\]](#)
- Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[\[1\]](#)

These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) in a laboratory setting.

## GHS Hazard Communication

The logical relationship between the hazard identification and the required safety precautions is outlined below. This flow ensures that users can quickly understand the risks and the necessary mitigation steps.



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GHS Hazard Communication Flow for **Artesunate-d4**.

## Quantitative Safety and Physicochemical Data

The following tables summarize the key quantitative data for Artesunate and its deuterated analogue, **Artesunate-d4**. Data for the non-labeled compound is often used as a surrogate in safety assessments due to structural and functional similarities.

## Physical and Chemical Properties

Property	Data
Chemical Name	4-oxo-4-(((3R,5aS,6R,8aS,9R,10S,12R,12aR)-3,6,9-trimethyldecahydro-12H-3,12-epoxy[1][4]dioxepino[4,3-i]isochromen-10-yl)oxy)butanoic-2,2,3,3-d4 acid[1]
Synonym	Artesunic Acid-d4[1]
Molecular Formula	C <sub>19</sub> H <sub>24</sub> D <sub>4</sub> O <sub>8</sub>
Molecular Weight	388.5 g/mol [5]
Appearance	White or almost white crystalline powder[6][7]
Melting Point	130 - 132 °C[8]
Solubility	Slightly Soluble: Chloroform, Methanol[5] Soluble: Ethanol (~20 mg/ml), DMSO (~14 mg/ml) Aqueous: Solubility increases with pH.[9]

## Toxicological Data (Artesunate)

Note: The following data is for the non-deuterated Artesunate and serves as a reference.

Parameter	Species	Route	Value	Reference
LD <sub>50</sub>	Rat	Oral	600 - 900 mg/kg	[2]
LD <sub>50</sub>	Mouse	Oral	1000 - 1300 mg/kg	[2]
LD <sub>50</sub>	Rat	Intravenous	351 mg/kg (uninfected)[3][10]	[3][10]
LD <sub>50</sub>	Rat	Intravenous	488 mg/kg (malaria-infected)[3][10]	[3][10]

## Experimental Safety Protocols

The toxicological data presented are typically derived from standardized studies following international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the methodologies for key acute toxicity assessments.

### Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is designed to classify a substance based on its oral toxicity with the use of a minimal number of animals.[\[11\]](#)

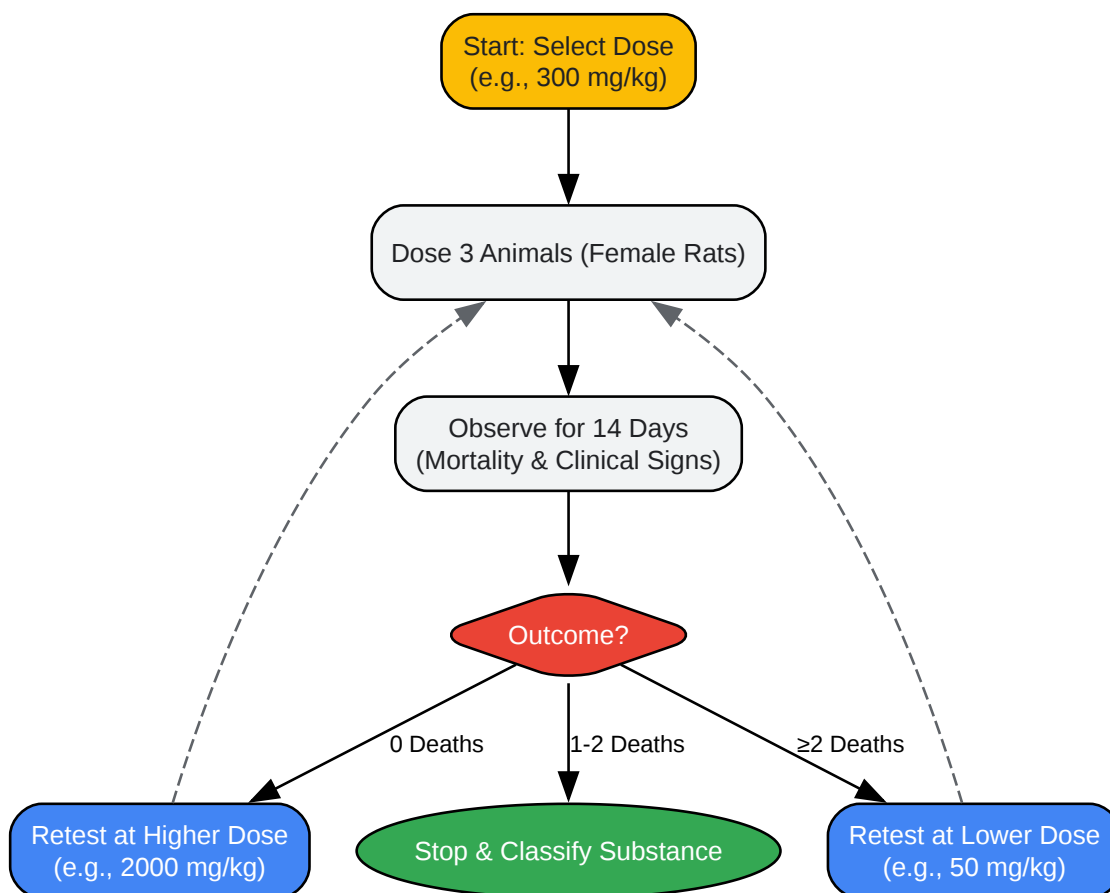
Principle: A stepwise procedure is used where a group of three animals (typically female rats) is dosed at a defined starting level (e.g., 300 mg/kg).[\[12\]](#) The outcome (mortality or survival) determines the next step:

- If mortality occurs, the test is repeated with a lower dose.
- If no mortality occurs, a higher dose is used in the next step. This process continues until the dose causing mortality or no more than one death is identified, allowing for classification into a GHS category.[\[13\]](#)

Procedure Outline:

- Animal Selection: Healthy, young adult female rats are used, acclimatized for at least 5 days.[\[14\]](#)
- Dosing: The test substance is administered orally by gavage. Animals are fasted prior to dosing.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[\[9\]](#)
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

The workflow for this method is visualized below.



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Workflow for OECD 423 Acute Toxic Class Method.

## Acute Dermal Toxicity - OECD 402

Principle: This guideline assesses the potential hazard from short-term dermal exposure. The test substance is applied to the shaved, intact skin of experimental animals (typically rats or rabbits) for 24 hours.<sup>[14][15]</sup>

Procedure Outline:

- Preparation: Fur is removed from the dorsal area of the animal (approx. 10% of the body surface) one day before the test.<sup>[14]</sup>

- Application: The substance is applied uniformly over the prepared area and held in place with a porous gauze dressing.[5]
- Exposure: The exposure period is 24 hours.
- Observation: After removal of the dressing, animals are observed for 14 days for signs of toxicity and mortality. Body weights are recorded weekly.[15]
- Necropsy: A gross necropsy is performed on all animals at the study's conclusion.

## Acute Inhalation Toxicity - OECD 403

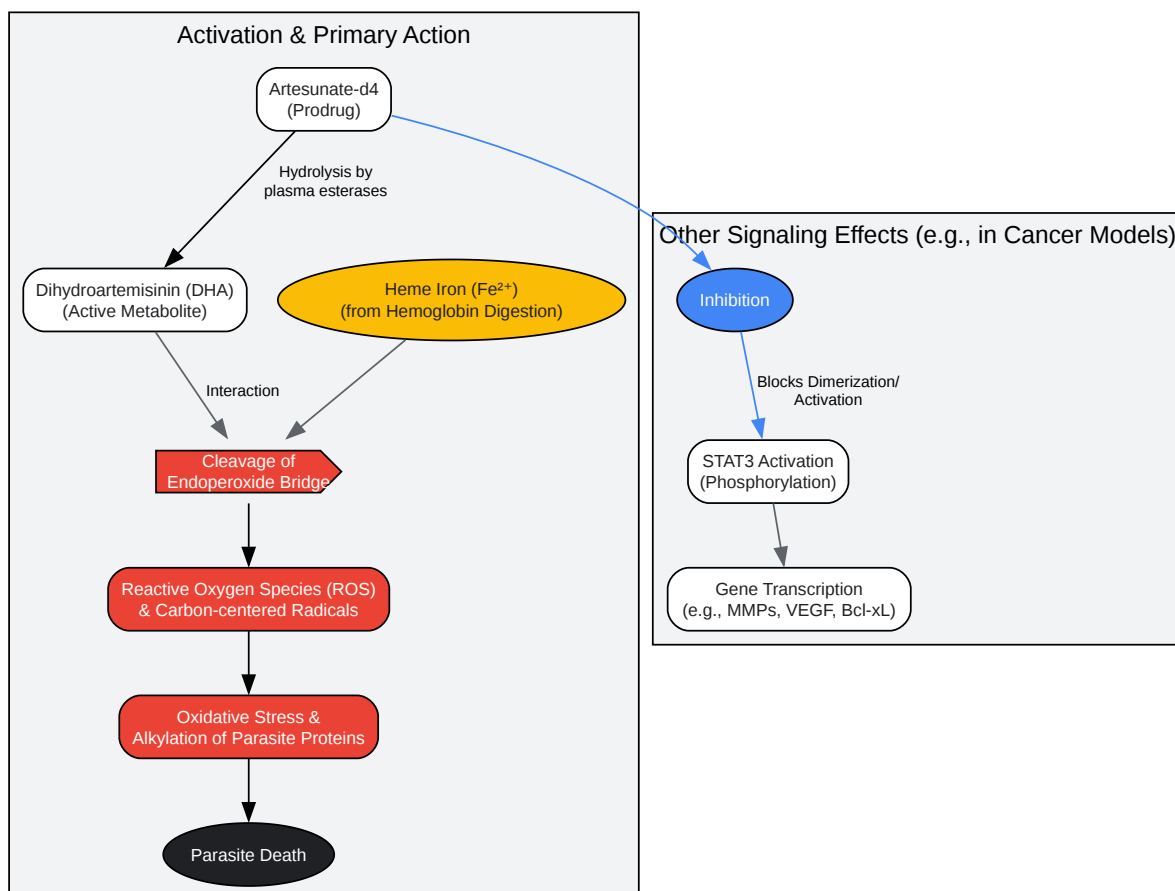
Principle: This test evaluates the health hazards from short-term exposure to an airborne substance (gas, vapor, or aerosol).[16][6] The preferred species is the rat.[17]

Procedure Outline:

- Exposure: Animals are exposed to the test substance in a dynamic inhalation chamber for a defined period, typically 4 hours.[9][17] The concentration is precisely controlled.
- Observation: Following exposure, animals are observed for at least 14 days.[6] Monitoring includes mortality, clinical signs, and body weight changes.
- Data Collection: The primary endpoint is the LC<sub>50</sub> (median lethal concentration), which is the concentration estimated to cause death in 50% of the test animals.[9]
- Necropsy: All animals undergo a gross necropsy.

## Mechanism of Action and Relevant Signaling Pathways

The biological activity of Artesunate is central to both its therapeutic effects and its potential toxicity. The key mechanistic steps are illustrated below.



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### Mechanism of Action for Artesunate.

**Primary Antimalarial Action:** Artesunate is a prodrug that is rapidly hydrolyzed by plasma esterases into its active metabolite, dihydroartemisinin (DHA).<sup>[7]</sup> The crucial feature of DHA is its 1,2,4-trioxane ring, which contains an endoperoxide bridge. Inside the malaria parasite,

which degrades hemoglobin, the heme-iron ( $\text{Fe}^{2+}$ ) catalyzes the cleavage of this bridge.[18] This reaction generates a burst of highly reactive oxygen species (ROS) and carbon-centered radicals, which subsequently damage and alkylate vital parasite proteins, leading to oxidative stress and parasite death.[7][18]

**Effects on Host Signaling Pathways:** Beyond its antimalarial activity, research has shown that Artesunate can modulate various signaling pathways in mammalian cells, which is relevant for its investigation as an anti-cancer agent. Notably, Artesunate has been demonstrated to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][19] It can interfere with STAT3 dimerization and suppress both its constitutive and inducible activation.[19][20] This leads to the downregulation of STAT3-dependent target genes involved in cell proliferation, survival, and angiogenesis, such as MMPs, VEGF, and Bcl-xL.[1][4]

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